molecular formula C25H23ClFNO2 B5758263 [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol

[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol

Cat. No. B5758263
M. Wt: 423.9 g/mol
InChI Key: PTSOPTCPIZALJO-UHFFFAOYSA-N
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Description

[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another advantage is its potential use in the treatment of cancer. However, one limitation of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol. One direction is to further investigate its mechanism of action, particularly with regards to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, as well as its potential use in the treatment of cancer. Additionally, future research could focus on developing more efficient synthesis methods for [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, as well as improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of diphenylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification using column chromatography.

Scientific Research Applications

[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFNO2/c26-21-12-7-13-22(27)23(21)24(29)28-16-14-20(15-17-28)25(30,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,30H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSOPTCPIZALJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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